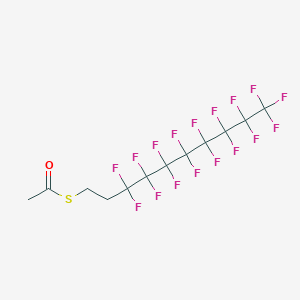

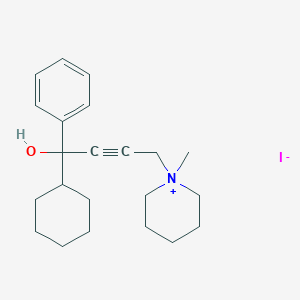

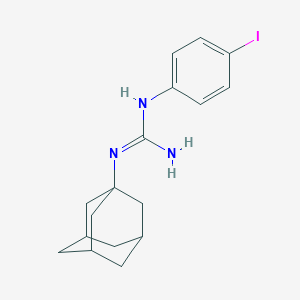

![molecular formula C8H14ClNO3 B136936 2-[(2-Chloroacetyl)-ethylamino]butanoic acid CAS No. 138062-78-9](/img/structure/B136936.png)

2-[(2-Chloroacetyl)-ethylamino]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-Chloroacetyl)-ethylamino]butanoic acid, also known as etomidate, is a medication used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica. Etomidate is a short-acting intravenous anesthetic that has gained popularity due to its favorable hemodynamic profile and rapid onset of action. It is commonly used for patients who are at high risk for cardiovascular instability during anesthesia induction.

Wirkmechanismus

Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This results in the suppression of neuronal activity and produces a state of unconsciousness.

Biochemische Und Physiologische Effekte

Etomidate has been shown to have minimal effects on cardiovascular function, making it a favorable choice for patients who are at high risk for cardiovascular instability. It has also been shown to have minimal respiratory depression compared to other anesthetics. However, 2-[(2-Chloroacetyl)-ethylamino]butanoic acid has been associated with adrenal suppression, which can lead to decreased cortisol levels and potentially cause adrenal insufficiency.

Vorteile Und Einschränkungen Für Laborexperimente

Etomidate has been used in laboratory experiments to study the effects of anesthesia on the central nervous system. Its rapid onset of action and favorable hemodynamic profile make it a useful tool for studying the effects of anesthesia induction on cardiovascular function. However, its association with adrenal suppression limits its use in studies that require intact adrenal function.

Zukünftige Richtungen

1. Further studies on the effects of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid on adrenal function and potential strategies to mitigate adrenal suppression.

2. Development of novel 2-[(2-Chloroacetyl)-ethylamino]butanoic acid derivatives with improved pharmacokinetic properties and reduced side effects.

3. Studies on the use of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid in the treatment of status epilepticus and other neurological conditions.

4. Investigation of the potential use of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid in the treatment of cardiac arrhythmias.

5. Development of new formulations of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid for improved delivery and patient comfort.

Conclusion:

Etomidate is a short-acting intravenous anesthetic that has gained popularity due to its favorable hemodynamic profile and rapid onset of action. It has been extensively studied in the field of anesthesia research and has shown to have minimal effects on cardiovascular and respiratory function. However, its association with adrenal suppression limits its use in certain patient populations. Further research is needed to explore the potential benefits and limitations of 2-[(2-Chloroacetyl)-ethylamino]butanoic acid in various medical fields.

Synthesemethoden

Etomidate is synthesized by reacting 2-ethyl-1,3-propanediol with sodium hydride to form the sodium salt of the diol. This is then reacted with chloroacetyl chloride to form the chloroacetyl derivative. The chloroacetyl derivative is then reacted with ethylamine to form 2-[(2-Chloroacetyl)-ethylamino]butanoic acid.

Wissenschaftliche Forschungsanwendungen

Etomidate has been extensively studied in the field of anesthesia research. It has been shown to be effective in inducing anesthesia with minimal cardiovascular effects. Etomidate has also been studied for its potential use in the treatment of status epilepticus, a medical emergency characterized by prolonged seizures.

Eigenschaften

CAS-Nummer |

138062-78-9 |

|---|---|

Produktname |

2-[(2-Chloroacetyl)-ethylamino]butanoic acid |

Molekularformel |

C8H14ClNO3 |

Molekulargewicht |

207.65 g/mol |

IUPAC-Name |

2-[(2-chloroacetyl)-ethylamino]butanoic acid |

InChI |

InChI=1S/C8H14ClNO3/c1-3-6(8(12)13)10(4-2)7(11)5-9/h6H,3-5H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

NGJCTUFGSQLGGA-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)N(CC)C(=O)CCl |

Kanonische SMILES |

CCC(C(=O)O)N(CC)C(=O)CCl |

Synonyme |

Butanoic acid, 2-[(chloroacetyl)ethylamino]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

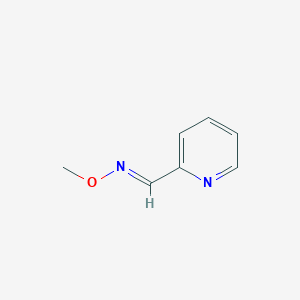

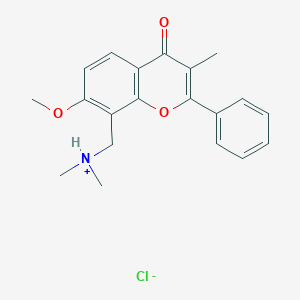

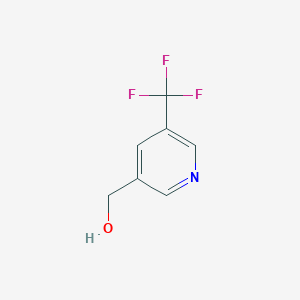

![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)

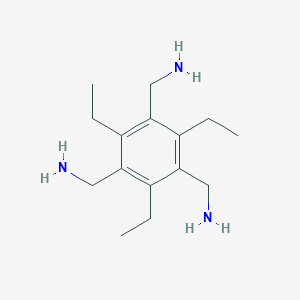

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)